3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde is a chemical compound characterized by its complex structure and unique properties. It belongs to a class of organic compounds known as aldehydes, specifically featuring a trifluoromethyl group attached to a pyridine ring. The molecular formula for this compound is , and it has a molecular weight of approximately 251.208 g/mol. This compound is significant in various scientific applications, particularly in medicinal chemistry and organic synthesis.
The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde typically involves several synthetic routes, including:
The molecular structure of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde can be represented using various structural formulas:
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F
SBXWMOPSHGIWEN-UHFFFAOYSA-N
The compound exhibits distinct features due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and physical properties.
3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde participates in various chemical reactions:
Reactions involving this compound are often characterized by their sensitivity to reaction conditions, particularly with respect to temperature and solvent choice, which can affect yields and selectivity.
The mechanism of action for 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of the trifluoromethyl group. This property enhances its ability to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
Studies indicate that the trifluoromethyl group stabilizes intermediates formed during reactions, thereby influencing reaction pathways and kinetics.
Relevant data on safety classifications indicate that this compound is harmful if swallowed or inhaled, necessitating appropriate handling measures.
3-(3-(Trifluoromethyl)pyridin-2-YL)benzalde
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5